2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol
Description
Properties
IUPAC Name |
2-[4-nitro-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)7-5-6(14(16)17)1-2-8(7)13-3-4-15/h1-2,5,13,15H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYDPIGARYVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387789 | |
| Record name | 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56223-89-3 | |
| Record name | 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol is a compound of interest due to its unique structural features, including a nitro group and a trifluoromethyl group. These functional groups are known to impart distinctive chemical and biological properties, making the compound a subject of various studies in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C10H10F3N3O3. Its structure can be represented as follows:
The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study investigated its effects against various bacterial strains, demonstrating significant inhibition of growth. The mechanism of action appears to involve disruption of bacterial cell membranes, likely due to the lipophilic nature of the trifluoromethyl group.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.
Table 2: Effects on MCF-7 Cell Viability
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may bind to cellular macromolecules, leading to various biological effects. Furthermore, the trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating its entry into cells.
Comparison with Similar Compounds
When compared with other compounds containing similar functional groups, such as benzimidazole derivatives or other nitro-containing compounds, this compound demonstrates unique properties due to its trifluoromethyl substitution. This distinction may enhance its potency and selectivity towards certain biological targets.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Benzimidazole Derivative | Low | Moderate |
| Nitro-containing Compound | Moderate | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
Position of Substituents: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like 2-(2-nitroanilino)ethanol .
Functional Groups: The ethanolamine group improves water solubility relative to carboxylic acid derivatives (e.g., niflumic acid) .
Electron Effects: The 4-nitro and 2-CF₃ groups create a strong electron-deficient aromatic ring, facilitating nucleophilic substitution reactions, unlike compounds with amino groups (e.g., 2-(4-amino-2-nitroanilino)ethanol) .
Physicochemical Properties
| Property | This compound | 2-(2-Nitroanilino)ethanol | Niflumic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 280.18 (calculated) | 182.18 | 282.22 |
| LogP (Lipophilicity) | ~2.5 (estimated) | ~1.2 | ~3.0 |
| Solubility | Moderate in polar solvents (e.g., ethanol) | High in polar solvents | Low in water, high in DMSO |
| Melting Point | Not reported | 98–100°C | 204–205°C |
Notes:
- The trifluoromethyl group increases LogP by ~1.2 units compared to non-fluorinated analogs .
- The hydroxyl group in ethanolamine derivatives enhances solubility in alcohols, whereas carboxylic acids (e.g., niflumic acid) favor organic solvents .
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol?
Methodological Answer:
The synthesis typically involves introducing an ethanolamine moiety to a nitro- and trifluoromethyl-substituted aniline precursor. A plausible route includes nucleophilic substitution or condensation reactions. For example:
- Precursor Synthesis : 4-Nitro-2-trifluoromethylphenol can be synthesized via hydrolysis of 1-chloro-4-nitro-2-trifluoromethylbenzene under basic conditions (NaOH in ethanol, 24-hour heating) .
- Ethanolamine Attachment : Reacting the phenolic intermediate with a bromoethanol derivative under basic conditions (e.g., K₂CO₃) in a solvent system like toluene/ethanol/water, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) .
Basic: How is column chromatography optimized for purifying this compound?
Methodological Answer:
- Stationary Phase : Silica gel (200–300 mesh) is standard for separating polar nitroaromatic compounds.
- Mobile Phase : Ethyl acetate/petroleum ether gradients (e.g., 1:1 to 3:1) effectively resolve intermediates and byproducts. Higher ethyl acetate ratios improve elution of polar ethanolamine derivatives .
- Monitoring : TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/petroleum ether) or HPLC (retention time ~1.0–1.1 minutes under reversed-phase conditions) ensures purity .
Advanced: How do solvent systems impact reaction yields in the synthesis of nitroaromatic ethanolamines?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Ethanol enhances nucleophilicity in substitution reactions but may limit solubility of nitroaromatic intermediates. Toluene/water biphasic systems (as in ) improve mixing and reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Case Study : A mixture of toluene, ethanol, and water (3:1:2 v/v) at 110°C achieved 98% yield in a related Suzuki coupling reaction, suggesting similar optimization could apply to ethanolamine derivatives .
Advanced: How can researchers reconcile contradictory yield reports in nitroaromatic ethanolamine syntheses?
Methodological Answer:
Discrepancies (e.g., 43% vs. 98% yields) arise from variables such as:
- Catalyst Loading : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium at 3.7 mol%) enhance coupling efficiency in multi-step syntheses .
- Reaction Duration : Extended heating (24 hours vs. 3 hours) may improve conversion but risk decomposition of nitro groups .
- Workup Protocols : Efficient extraction (ethyl acetate/water partitioning) and drying (Na₂SO₄ or MgSO₄) minimize product loss .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- LCMS : Molecular ion peaks (e.g., m/z 307 [M+H]⁺ for related compounds) confirm molecular weight .
- ¹H/¹³C NMR : Signals for the ethanolamine moiety (δ ~3.6–4.0 ppm for CH₂OH and NH) and aromatic protons (δ ~7.5–8.5 ppm) validate connectivity .
- HPLC : Purity >95% under conditions like SMD-FA05 (C18 column, acetonitrile/water gradient) .
Advanced: What mechanistic role do palladium catalysts play in synthesizing trifluoromethyl-substituted anilines?
Methodological Answer:
Palladium complexes facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) between boronate esters and halogenated pyridines. For example:
- Key Step : In , tetrakis(triphenylphosphine)palladium mediates coupling between 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline and 5-bromo-2-(trifluoromethyl)pyridine.
- Optimization : Catalyst pre-activation under nitrogen and precise stoichiometry (1:1.07 substrate/boronate ratio) prevent side reactions like homocoupling .
Basic: What storage conditions are recommended for nitroaromatic ethanolamines?
Methodological Answer:
- Temperature : Store at 2–8°C to prevent thermal degradation of the nitro group.
- Light Sensitivity : Protect from UV light using amber glassware.
- Humidity Control : Desiccate to avoid hydrolysis of the trifluoromethyl group, as inferred from stability data on similar nitroaromatics .
Advanced: How can solvent polarity be exploited to enhance intermediate solubility in multi-step syntheses?
Methodological Answer:
- Case Study : In , a toluene/ethanol/water system balances solubility of polar (aniline intermediates) and nonpolar (bromopyridine) reactants. Ethanol acts as a co-solvent, while water facilitates phase separation during workup .
- Alternative Systems : DMF/ethyl acetate mixtures (e.g., 1:1 v/v) improve solubility of highly functionalized intermediates in coupling reactions .
Basic: What safety precautions are critical when handling nitroaromatic ethanolamines?
Methodological Answer:
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitro groups.
- Flammability : Ethanol and ethyl acetate require spark-free equipment.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to protocols for halogenated waste .
Advanced: What computational tools aid in predicting the physicochemical properties of nitroaromatic ethanolamines?
Methodological Answer:
- Software : Gaussian or ORCA for DFT calculations (e.g., dipole moments, logP).
- Data Sources : NIST Chemistry WebBook provides vapor pressure and thermodynamic data for fluoroalcohol analogs, enabling extrapolation for solubility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
